molecular formula C25H31N7O B11196555 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11196555
M. Wt: 445.6 g/mol
InChI Key: GRMPEHTXHCLPQE-UHFFFAOYSA-N
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Description

4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a piperazine ring, a morpholine ring, and a triazine ring. These structural motifs are commonly found in various pharmaceuticals and agrochemicals due to their ability to modulate biological activity and improve pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antipsychotic or antidepressant agent.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The piperazine and morpholine rings are known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The triazine ring may also contribute to the compound’s overall biological activity by interacting with enzymes or other proteins .

Properties

Molecular Formula

C25H31N7O

Molecular Weight

445.6 g/mol

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C25H31N7O/c26-24-27-22(28-25(29-24)32-15-17-33-18-16-32)19-30-11-13-31(14-12-30)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,23H,11-19H2,(H2,26,27,28,29)

InChI Key

GRMPEHTXHCLPQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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